N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide
Description
Properties
CAS No. |
919107-22-5 |
|---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-benzyl-2-butyl-3-ethoxyindazole-6-carboxamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-5-13-24-21(26-4-2)18-12-11-17(14-19(18)23-24)20(25)22-15-16-9-7-6-8-10-16/h6-12,14H,3-5,13,15H2,1-2H3,(H,22,25) |
InChI Key |
QCSLUDWWRGJULW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by the introduction of the benzyl, butyl, and ethoxy groups. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts such as copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This approach involves the reaction of 2-azidobenzaldehydes with amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Differences: Indazole vs. Benzothiazole
The indazole core distinguishes this compound from benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives from ). Key differences include:
- Electronic and Steric Profiles : Indazole’s dual adjacent nitrogen atoms create a distinct electron-rich environment compared to benzothiazole’s sulfur-containing ring. This affects hydrogen-bonding capacity and binding to enzymatic pockets.
- Metabolic Stability : Benzothiazoles may exhibit higher metabolic resistance due to sulfur’s electronegativity, whereas indazoles are more prone to oxidative metabolism at the N-alkyl positions.
Table 1: Core Heterocycle Comparison
| Property | Indazole Derivatives | Benzothiazole Derivatives |
|---|---|---|
| Core Structure | Bicyclic (N-N adjacent) | Bicyclic (S-N adjacent) |
| Electron Density | Higher electron-rich character | Moderate electron-withdrawing (S) |
| Common Applications | Kinase inhibitors, anticancer | Antimicrobial, anti-inflammatory |
Substituent Effects on Physicochemical Properties
The target compound’s substituents are critical in differentiating it from analogs:
Amide Substituents
- N-Benzyl Group : Enhances lipophilicity compared to simpler phenylacetamide groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ). This increases membrane permeability but may reduce aqueous solubility.
Aromatic Ring Modifications
- 3-Ethoxy Group (Position 3) : An electron-donating substituent that may stabilize the indazole ring via resonance, contrasting with electron-withdrawing groups like trifluoromethyl (-CF₃) in benzothiazole derivatives .
Table 2: Substituent Impact on Key Properties
| Compound | Key Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide | Benzyl, butyl, ethoxy | ~4.2 | <0.1 (low) |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide | -CF₃, phenylacetamide | ~3.8 | ~0.5 (moderate) |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | -CF₃, 3-methoxy | ~3.5 | ~1.2 (high) |
Pharmacological Implications
- Target Selectivity : The indazole core may favor kinase inhibition (e.g., JAK/STAT pathways), whereas benzothiazole derivatives are often associated with antimicrobial activity .
Biological Activity
N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide is a compound belonging to the indazole class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a bicyclic indazole structure with a benzyl group and an ethoxy substituent. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 274.32 g/mol. The unique arrangement of functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indazole core can modulate the activity of specific receptors and enzymes, leading to alterations in cellular signaling pathways. This interaction can influence critical biological processes such as:
- Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.
- Apoptosis : It may induce programmed cell death in certain cell lines.
- Inflammation : Anti-inflammatory effects have been observed, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antimicrobial Properties : Effective against various bacterial and fungal strains.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation in cellular models.
- Anticancer Activity : Inhibits proliferation in cancer cell lines, suggesting potential as an anticancer agent.
Comparative Biological Activity Table
| Compound Name | Key Activity | Reference |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory, Anticancer | |
| 1H-Indazole | Antitumor activity | |
| 5-Fluoroindazole | Antiviral properties | |
| 3-Carboxamidoindazole | Selective kinase inhibition |
Case Studies and Research Findings
- Anticancer Activity : A study evaluating the anticancer properties of various indazole derivatives found that this compound exhibited significant inhibitory effects on cancer cell proliferation, with IC₅₀ values indicating potent activity against specific cancer lines.
- Anti-inflammatory Studies : Research demonstrated that this compound could reduce the levels of inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases.
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of various bacterial strains, indicating its promise as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
